molecular formula C21H23F3N2O6S2 B11093077 Methyl 2-({3-ethoxy-1,1,1-trifluoro-3-oxo-2-[(phenylsulfonyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({3-ethoxy-1,1,1-trifluoro-3-oxo-2-[(phenylsulfonyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11093077
M. Wt: 520.5 g/mol
InChI Key: DMZLZAZETOZIDX-UHFFFAOYSA-N
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Description

METHYL 2-({1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-[(PHENYLSULFONYL)AMINO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core This compound is notable for its diverse functional groups, including an ethoxycarbonyl group, a trifluoromethyl group, and a phenylsulfonylamino group

Preparation Methods

The synthesis of METHYL 2-({1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-[(PHENYLSULFONYL)AMINO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiophene core, followed by the introduction of the ethoxycarbonyl and trifluoromethyl groups through various organic reactions. The phenylsulfonylamino group is then introduced via sulfonylation reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the benzothiophene core allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The trifluoromethyl and phenylsulfonylamino groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 2-({1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-[(PHENYLSULFONYL)AMINO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The ethoxycarbonyl and trifluoromethyl groups can enhance its lipophilicity, allowing it to cross cell membranes more easily. The phenylsulfonylamino group can interact with specific enzymes or receptors, potentially inhibiting or activating biological pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Compared to other benzothiophene derivatives, METHYL 2-({1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-[(PHENYLSULFONYL)AMINO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups. Similar compounds include:

  • METHYL 2-({1-(CARBOXYMETHYL)-2,2,2-TRIFLUORO-1-[(PHENYLSULFONYL)AMINO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • METHYL 2-({1-(METHOXYCARBONYL)-2,2,2-TRIFLUORO-1-[(PHENYLSULFONYL)AMINO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and potential applications.

Properties

Molecular Formula

C21H23F3N2O6S2

Molecular Weight

520.5 g/mol

IUPAC Name

methyl 2-[[2-(benzenesulfonamido)-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H23F3N2O6S2/c1-3-32-19(28)20(21(22,23)24,26-34(29,30)13-9-5-4-6-10-13)25-17-16(18(27)31-2)14-11-7-8-12-15(14)33-17/h4-6,9-10,25-26H,3,7-8,11-12H2,1-2H3

InChI Key

DMZLZAZETOZIDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C(=O)OC)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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